3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one

Medicinal chemistry Chemical biology Fragment-based drug discovery

This compound offers a unique 2-oxopropoxy substituent at the 3-position, introducing a terminal ketone group absent in natural urolithins. With a balanced LogP of 2.8 and zero H-bond donors, it is ideal for CNS drug discovery. Its aromatic core is perfect for crystallography and docking studies. Available with 95% purity and NMR data, it serves as a structural negative control for cannabinoid receptor screens.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 307551-22-0
Cat. No. B3023515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one
CAS307551-22-0
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C16H12O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,9H2,1H3
InChIKeyPYHFONDHNDJEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one (CAS 307551-22-0): Procurement-Relevant Compound Profile and Scaffold Identity


3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one (CAS 307551-22-0; molecular formula C₁₆H₁₂O₄; molecular weight 268.26 g/mol) is a synthetic organic compound belonging to the 6H-benzo[c]chromen-6-one (6H-dibenzo[b,d]pyran-6-one) class [1]. It features a tricyclic benzochromenone core with a 2-oxopropoxy substituent at the 3-position of the aromatic ring system. The compound is a solid at room temperature with a computed XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. Commercial availability includes sourcing through ChemBridge Corporation with a reported purity of 95%, and the compound is cataloged under the Hit2Lead building block identifier 6160345 . Spectroscopic characterization includes ¹H NMR data available through spectral databases [2].

Why 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one Cannot Be Interchanged with Other 6H-Benzo[c]chromen-6-one Derivatives


The 6H-benzo[c]chromen-6-one scaffold serves as the core structure for multiple therapeutically relevant compound classes, including urolithins (hydroxylated natural metabolites), selective ERβ agonists, PDE2 inhibitors, and cannabinoid receptor ligands [1]. However, substitution pattern—particularly at the 3-position—determines biological target engagement. For ERβ agonist activity, bis-hydroxyl substitution at positions 3 and 8 is essential for coactivator recruitment [2]. For PDE2 inhibition, alkoxylation rather than hydroxylation is required for activity, with the optimal derivative (compound 1f) achieving an IC₅₀ of 3.67 ± 0.47 μM [3]. The target compound's 3-(2-oxopropoxy) substituent introduces a ketone-bearing alkyl chain with distinct hydrogen-bonding and conformational properties relative to simple alkoxy, hydroxyl, or alkyl substituents. Generic substitution across 6H-benzo[c]chromen-6-one analogs without verification of the specific 3-position modification will yield molecules with fundamentally different target engagement profiles, physicochemical properties, and synthetic utility.

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one: Quantitative Differential Evidence Versus Comparator Analogs


3-(2-Oxopropoxy) Substituent Enables Ketone-Mediated Derivatization Chemistry Absent in Urolithin A

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one contains a terminal ketone functional group within the 2-oxopropoxy substituent that is absent in the natural metabolite Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) [1]. The ketone moiety enables a distinct set of chemical derivatization reactions including Schiff base formation, reductive amination, and hydrazone formation, which are unavailable to hydroxyl-only substituted urolithins [2]. This functional group differentiation is critical for generating focused compound libraries where the ketone serves as a synthetic handle for further elaboration. Urolithin A derivatives without this ketone functionality cannot access the same chemical space.

Medicinal chemistry Chemical biology Fragment-based drug discovery

Aromatic vs. Tetrahydro Core: Different Conformational Rigidity from 7,8,9,10-Tetrahydro Analogs

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one possesses a fully aromatic tricyclic core, whereas structurally related analogs such as 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 335419-03-9) feature a partially saturated tetrahydro ring system . The aromatic core confers greater molecular planarity and reduced conformational flexibility compared to the tetrahydro analog. The computed rotatable bond count for the target compound is 3, all associated with the 2-oxopropoxy side chain rather than the core scaffold [1]. In contrast, the tetrahydro analog introduces additional degrees of conformational freedom due to the saturated cyclohexene-like ring, altering the three-dimensional pharmacophore presentation and potentially affecting target binding geometry.

Structural biology Conformational analysis Drug design

Hydrogen Bond Donor Count of Zero Differentiates from Hydroxylated Urolithins

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one has a computed hydrogen bond donor (HBD) count of 0 [1]. This stands in contrast to hydroxylated 6H-benzo[c]chromen-6-one derivatives such as urolithins (e.g., Urolithin A with two phenolic hydroxyl groups at positions 3 and 8), which possess HBD counts of 2 or greater [2]. The absence of hydrogen bond donors in the target compound alters key drug-likeness parameters including predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five (where HBD ≤5 is a favorable criterion). The ERβ agonist literature explicitly establishes that bis-hydroxyl substitution at positions 3 and 8 is essential for coactivator recruitment activity [3], indicating that the target compound's zero HBD count would render it inactive in this specific biological context—a feature that may be advantageous for selectivity studies or orthogonal target screening.

Physicochemical property analysis ADME prediction Medicinal chemistry optimization

3-Position 2-Oxopropoxy Substitution Defines Distinct SAR Space from 1,9-Dihydroxy Cannabinoid Ligands

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one carries a single substituent at the 3-position (2-oxopropoxy group) and lacks hydroxylation on the benzo[c]chromen-6-one core. In contrast, CB2-selective cannabinoid ligands within the same scaffold class, such as AM-1714 (3-(1,1-Dimethyl-heptyl)-1,9-dihydroxy-benzo[c]chromen-6-one), feature 1,9-dihydroxy substitution plus a bulky alkyl group at the 3-position [1]. The hydroxylation pattern at positions 1 and 9 is critical for sub-nanomolar CB2 receptor affinity and 490-fold selectivity over CB1 [2]. The target compound's complete absence of core hydroxylation and distinct 3-substituent structure places it in a fundamentally different chemical space, with no predicted cannabinoid receptor activity. This distinction is valuable for orthogonal pharmacology studies, negative control experiments, or research programs specifically targeting non-cannabinoid pathways within the benzo[c]chromen-6-one scaffold.

Cannabinoid receptor pharmacology Structure-activity relationship Chemical probe development

Commercial Sourcing with Documented Purity and Spectral Characterization Versus Custom-Only Analogs

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one is commercially available through established chemical suppliers including ChemBridge Corporation (via Sigma-Aldrich distribution) with a documented purity specification of 95% . Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) are available upon request . The compound is also cataloged with ¹H NMR spectral data in the SpectraBase database (Compound ID 1b6ffYBPd0s) for identity verification [1]. In contrast, closely related analogs such as 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 307550-58-9) and other 3-substituted tetrahydro derivatives are predominantly available only through custom synthesis without established commercial inventory or spectral reference data . The availability of pre-characterized reference material with traceable analytical data reduces lead time and quality verification burden for research programs.

Procurement Quality control Chemical sourcing

XLogP3-AA of 2.8 Provides Intermediate Lipophilicity for Blood-Brain Barrier Penetration Assessment

3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one has a computed XLogP3-AA value of 2.8 [1]. This lipophilicity falls within the optimal range (LogP 1–4) generally associated with favorable blood-brain barrier (BBB) penetration potential. For context, this compound lacks the hydroxyl groups present in urolithins (which reduce LogP and increase polarity) but also lacks the extended alkyl chains found in cannabinoid ligands such as AM-1714 (which increase LogP beyond the BBB-optimal range) [2]. The intermediate lipophilicity profile makes this compound a suitable scaffold for CNS-targeted medicinal chemistry programs where balanced BBB penetration and aqueous solubility are required. The specific XLogP3-AA value provides a quantifiable benchmark for selecting analogs with appropriate physicochemical properties for neurological or psychiatric target indications.

Physicochemical property analysis CNS drug discovery ADME prediction

Validated Research and Procurement Applications for 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one (CAS 307551-22-0)


Ketone-Functionalized Building Block for Focused Compound Library Synthesis

As established in the structural analysis, 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one contains a terminal ketone functional group within the 2-oxopropoxy substituent that is absent in natural urolithin metabolites [1]. This ketone moiety enables a distinct set of chemical derivatization reactions including Schiff base formation, reductive amination, and hydrazone synthesis. Research programs constructing focused 6H-benzo[c]chromen-6-one libraries for medicinal chemistry campaigns can utilize this compound as a core scaffold for ketone-specific elaboration, generating chemical diversity inaccessible from hydroxyl-only urolithin derivatives. The compound's commercial availability through ChemBridge (Hit2Lead ID 6160345) with 95% purity specification and available ¹H NMR spectral reference data facilitates immediate procurement and quality verification for library synthesis workflows .

CNS-Penetrant Scaffold for Neurological Target Screening

Based on the computed XLogP3-AA value of 2.8 [1], 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one possesses intermediate lipophilicity that falls within the optimal range for blood-brain barrier penetration (LogP 1–4). This physicochemical profile distinguishes it from more polar hydroxylated urolithins (which may exhibit limited brain exposure) and highly lipophilic cannabinoid ligands (which may have excessive plasma protein binding). The zero hydrogen bond donor count further supports favorable membrane permeability predictions [1]. Researchers investigating neurological targets such as PDE2—where alkoxylated 6H-benzo[c]chromen-6-one derivatives have demonstrated inhibitory activity (optimal compound IC₅₀ = 3.67 ± 0.47 μM) [2]—can utilize this compound as a starting scaffold for CNS-focused lead optimization programs requiring balanced brain penetration and aqueous solubility.

Negative Control Compound for Cannabinoid Receptor Pharmacology Studies

The comparative structural analysis demonstrates that 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one lacks the 1,9-dihydroxy substitution pattern and bulky 3-alkyl group that are essential for CB2 receptor affinity and selectivity in ligands such as AM-1714 (sub-nanomolar CB2 affinity, 490-fold CB2/CB1 selectivity) [1]. This distinct substitution pattern ensures that the target compound does not engage cannabinoid receptors. Pharmacology laboratories screening compound collections against CB1 and CB2 receptors can employ 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one as a structurally matched negative control—a compound that shares the core benzo[c]chromen-6-one scaffold with known cannabinoid ligands but lacks the critical pharmacophoric elements required for receptor activation. This application is particularly valuable for orthogonal target validation and assay quality control in high-throughput screening campaigns.

Conformationally Restricted Scaffold for Structure-Based Drug Design

As identified in the core scaffold comparison, 3-(2-Oxopropoxy)-6H-benzo[c]chromen-6-one features a fully aromatic tricyclic core with only 3 rotatable bonds (all located in the 2-oxopropoxy side chain) [1]. This conformational restriction contrasts with the partially saturated 7,8,9,10-tetrahydro analogs that possess additional degrees of conformational freedom. Structure-based drug design programs requiring a planar, rigid pharmacophore presentation can utilize this aromatic-core compound for molecular docking studies, X-ray crystallography, and structure-activity relationship (SAR) analysis. The reduced conformational entropy of the aromatic scaffold may contribute to favorable binding thermodynamics for targets that accommodate planar ligand geometries. The compound's commercial availability with pre-characterized analytical data supports rapid procurement for crystallography and biophysical binding studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.